molecular formula C7H4Br3F B3042077 1,5-Dibromo-2-(bromomethyl)-3-fluorobenzene CAS No. 497181-23-4

1,5-Dibromo-2-(bromomethyl)-3-fluorobenzene

Cat. No.: B3042077
CAS No.: 497181-23-4
M. Wt: 346.82 g/mol
InChI Key: QJBGMUDKJYQBBA-UHFFFAOYSA-N
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Description

1,5-Dibromo-2-(bromomethyl)-3-fluorobenzene is an organic compound with the molecular formula C7H4Br3F It is a derivative of benzene, where three bromine atoms and one fluorine atom are substituted at specific positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dibromo-2-(bromomethyl)-3-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 2-(bromomethyl)-3-fluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-2-(bromomethyl)-3-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction Reactions: The compound can be reduced to form 1,5-dibromo-2-methyl-3-fluorobenzene using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the bromomethyl group can lead to the formation of carboxylic acids or aldehydes.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of 1,5-dihydroxy-2-(hydroxymethyl)-3-fluorobenzene.

    Reduction: Formation of 1,5-dibromo-2-methyl-3-fluorobenzene.

    Oxidation: Formation of 1,5-dibromo-2-(carboxymethyl)-3-fluorobenzene.

Scientific Research Applications

1,5-Dibromo-2-(bromomethyl)-3-fluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1,5-dibromo-2-(bromomethyl)-3-fluorobenzene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dibromo-2,5-bis(bromomethyl)benzene
  • 1,3-Dibromo-5,5-dimethylhydantoin
  • 1,4-Dibromo-2,5-difluorobenzene

Uniqueness

1,5-Dibromo-2-(bromomethyl)-3-fluorobenzene is unique due to the specific arrangement of bromine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties

Biological Activity

1,5-Dibromo-2-(bromomethyl)-3-fluorobenzene is a halogenated aromatic compound with significant potential in various biological applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C7H4Br3F
  • CAS Number : 497181-23-4

The compound contains multiple bromine substituents and a fluorine atom, which can influence its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cellular functions and lead to therapeutic effects.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in antibiotic development.
  • Anticancer Potential : Molecular docking studies indicate that this compound may act as a dual inhibitor targeting ribonucleotide reductase (RNR) and tyrosinase, both of which are implicated in cancer progression .

Antimicrobial Activity

In a study assessing the antimicrobial efficacy of halogenated compounds, this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The compound's structure suggests that the presence of bromine and fluorine enhances its interaction with bacterial cell membranes.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis14

This data indicates promising antimicrobial potential that warrants further exploration through clinical studies.

Anticancer Applications

Molecular docking simulations revealed that this compound effectively binds to active sites of RNR and tyrosinase. These interactions suggest potential use as an anticancer agent:

  • Ribonucleotide Reductase (RNR) : Essential for DNA synthesis; inhibition can lead to reduced tumor growth.
  • Tyrosinase : Involved in melanin production; inhibition may affect melanoma progression.

Case Studies

  • In Silico Studies : Computational models have shown that this compound binds favorably within the active sites of target proteins associated with cancer pathways . These findings support the hypothesis that it could serve as a lead compound for novel anticancer drugs.
  • Synthetic Applications : The compound has been utilized in synthetic pathways to create more complex structures with potential biological activity. Its role as a versatile building block in organic synthesis highlights its importance beyond direct biological applications.

Properties

IUPAC Name

1,5-dibromo-2-(bromomethyl)-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br3F/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBGMUDKJYQBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CBr)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br3F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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